N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG;) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). SANT-2 inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM).
Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).
Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).
Brand Name:
Vulcanchem
CAS No.:
329196-48-7
VCID:
VC0004720
InChI:
InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30)
SMILES:
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Molecular Formula:
C26H26ClN3O4
Molecular Weight:
480.0 g/mol
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
CAS No.: 329196-48-7
VCID: VC0004720
Molecular Formula: C26H26ClN3O4
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide - 329196-48-7](/images/no_structure.jpg)
Description | SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG;) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). SANT-2 inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM). Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively). |
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CAS No. | 329196-48-7 |
Product Name | N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide |
Molecular Formula | C26H26ClN3O4 |
Molecular Weight | 480.0 g/mol |
IUPAC Name | N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide |
Standard InChI | InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30) |
Standard InChIKey | VQOJFGFKIVFMDH-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Canonical SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Synonyms | N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide |
PubChem Compound | 1367095 |
Last Modified | Sep 13 2023 |
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